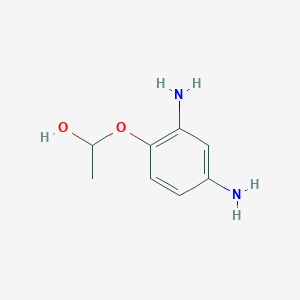

Ethanol,2-(2,4-diaminophenoxy)-

Description

BenchChem offers high-quality Ethanol,2-(2,4-diaminophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol,2-(2,4-diaminophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-(2,4-diaminophenoxy)ethanol |

InChI |

InChI=1S/C8H12N2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-5,11H,9-10H2,1H3 |

InChI Key |

OQWWMUWGSBRNMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)OC1=C(C=C(C=C1)N)N |

Synonyms |

2,4-diaminophenoxyethanol 2-(2',4'-diaminophenoxy)ethanol 2-(2',4'-diaminophenoxy)ethanol dihydrochloride 2-(2',4'-diaminophenoxy)ethanol sulfate 2-(2',4'-diaminophenoxy)ethanol sulfate (1:1) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and purification of 2,4-Diaminophenoxyethanol sulfate

An In-Depth Technical Guide to the Synthesis and Purification of 2,4-Diaminophenoxyethanol Sulfate

Introduction

2,4-Diaminophenoxyethanol sulfate (CAS No. 70643-20-8) is an aromatic amine salt that presents as an off-white to light purple crystalline powder.[1] It is a crucial component in the cosmetics industry, where it functions as an m-diamine "coupler" in oxidative (permanent) hair dye formulations.[2][3] In these systems, couplers react with precursors (developers) in the presence of an oxidizing agent, such as hydrogen peroxide, to form complex dye molecules that impart stable, long-lasting color to the hair shaft.[1][2]

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-Diaminophenoxyethanol sulfate, designed for researchers, chemists, and drug development professionals. The narrative emphasizes the chemical principles behind the procedural steps, ensuring a deep understanding of the manufacturing process from starting materials to a high-purity final product.

Part 1: Synthesis of 2,4-Diaminophenoxyethanol Sulfate

The industrial synthesis of 2,4-Diaminophenoxyethanol and its salts is a well-established multi-step process. It begins with the etherification of a dinitro-substituted aromatic halide, followed by the reduction of the nitro groups, and concludes with the formation of the desired salt. According to the European Commission's Scientific Committee on Consumer Safety (SCCS) and other industry sources, the sulfate and dihydrochloride salts are synthesized via the same route, differing only in the final acidification step.[2][4]

Overall Synthesis Strategy

The synthesis can be logically divided into three primary stages:

-

Condensation: Synthesis of the intermediate, β-2,4-dinitrophenoxyethanol, via a Williamson ether synthesis-type reaction.

-

Hydrogenation: Catalytic reduction of the dinitro intermediate to the free amine base, 2,4-diaminophenoxyethanol.

-

Salt Formation: Treatment of the amine base with sulfuric acid to precipitate the target compound, 2,4-Diaminophenoxyethanol sulfate.

Step 1: Synthesis of β-2,4-Dinitrophenoxyethanol (Intermediate)

This initial step involves the reaction of 2,4-dinitrochlorobenzene (DNCB) with ethylene glycol under alkaline conditions.[5] This is a nucleophilic aromatic substitution, where the ethoxide, formed from ethylene glycol and a base, displaces the chloride on the DNCB ring. The electron-withdrawing nature of the two nitro groups activates the aromatic ring, making it susceptible to nucleophilic attack.

Experimental Protocol:

-

Charge a suitable reactor with ethylene glycol and begin agitation.

-

Add 2,4-dinitrochlorobenzene to the reactor. An excess of ethylene glycol is used, serving as both a reactant and a solvent.[5]

-

Introduce a base, such as sodium carbonate (Na₂CO₃), to the mixture. The base facilitates the deprotonation of ethylene glycol, forming the nucleophile.[5]

-

Heat the reaction mixture to a temperature range of 100-140°C. The reaction is maintained at this temperature for several hours (e.g., 4-6 hours) to ensure completion.[6]

-

Monitor the reaction progress using a suitable analytical method, such as Thin Layer Chromatography (TLC), until the DNCB is consumed.[5]

-

Upon completion, cool the reaction mixture and quench by adding water. This step precipitates the crude intermediate product.[5]

-

The solid β-2,4-dinitrophenoxyethanol is isolated by filtration, washed with water until the filtrate is neutral, and dried.[5]

| Parameter | Value / Reagent | Rationale |

| Starting Material | 2,4-Dinitrochlorobenzene (DNCB) | Activated aromatic halide for nucleophilic substitution. |

| Reactant/Solvent | Ethylene Glycol | Provides the hydroxy-ethyl group for the ether linkage. |

| Base | Sodium Carbonate (Na₂CO₃) | Deprotonates ethylene glycol to form the active nucleophile.[5] |

| Temperature | 100 - 140 °C | Provides sufficient energy to overcome the activation barrier of the reaction.[6] |

| Reaction Time | 4 - 6 hours | Ensures the reaction proceeds to completion.[6] |

Step 2: Catalytic Hydrogenation to 2,4-Diaminophenoxyethanol

The core of the synthesis is the reduction of the two nitro groups on the intermediate to their corresponding amino groups. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and cleaner reaction profile compared to chemical reductions like using iron filings.[7]

Experimental Protocol:

-

Charge a pressure-rated hydrogenation reactor with the β-2,4-dinitrophenoxyethanol intermediate, a suitable solvent (e.g., Dimethylformamide - DMF), and a hydrogenation catalyst.[6]

-

Palladium on carbon (Pd/C) or a specialized Pd-Fe adsorptive resin are effective catalysts for this reduction.[6][8]

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove oxygen.

-

Pressurize the reactor with hydrogen gas to the target pressure (e.g., up to 12 kg/cm ²).[6]

-

Heat the mixture to a moderate temperature (e.g., 40-60°C) with vigorous agitation to ensure efficient gas-liquid-solid mixing.[6]

-

Maintain the reaction under constant hydrogen pressure until the theoretical amount of hydrogen has been consumed, indicating the complete reduction of both nitro groups.

-

Upon completion, cool the reactor, vent the excess hydrogen, and purge again with nitrogen.

-

The catalyst is removed from the reaction mixture by filtration. The palladium catalyst is typically recovered and can be recycled.[6] The resulting filtrate contains the 2,4-diaminophenoxyethanol free base in solution.

| Parameter | Value / Reagent | Rationale |

| Catalyst | Palladium on Carbon (Pd/C) | Highly effective and selective for the reduction of aromatic nitro groups.[7] |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the intermediate.[6] |

| Hydrogen Pressure | ~12 kg/cm ² | Provides a sufficient concentration of hydrogen for the reaction to proceed efficiently.[6] |

| Temperature | 40 - 60 °C | Balances reaction rate with catalyst stability and selectivity.[6] |

Step 3: Formation of 2,4-Diaminophenoxyethanol Sulfate

The final step is an acid-base reaction to form the stable sulfate salt. The free amine is basic and can be readily protonated by sulfuric acid. The salt form is generally more stable, easier to handle, and has better powder properties than the free base.

Experimental Protocol:

-

The filtrate containing the 2,4-diaminophenoxyethanol free base is transferred to a new vessel.

-

Cool the solution and, under controlled conditions, slowly add a stoichiometric amount of sulfuric acid (H₂SO₄). The reaction is exothermic and requires careful temperature management.

-

The addition of sulfuric acid will protonate the two amino groups, causing the 2,4-Diaminophenoxyethanol sulfate salt to precipitate out of the solution.

-

The slurry is stirred for a period to ensure complete crystallization.

-

The final product is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove residual impurities, and dried under vacuum.

Part 2: Purification and Characterization

Achieving high purity is critical for the final product's application, especially in cosmetics where strict impurity limits are enforced.[2] The primary purification method for 2,4-Diaminophenoxyethanol sulfate is recrystallization.

Detailed Protocol: Recrystallization

The choice of solvent is the most critical factor in recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For a polar salt like 2,4-Diaminophenoxyethanol sulfate, a polar solvent system such as water or an ethanol-water mixture is a logical choice.

-

Solvent Selection: Begin by testing small batches of the crude product with potential solvents to find the optimal one. A mixture of two miscible solvents (a "good" solvent and a "poor" solvent) can also be effective.[10]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of the chosen hot solvent until the solid just dissolves. Maintaining the solution at or near its boiling point is key.[9]

-

Decolorization (Optional): If the solution is colored by impurities, a small amount of activated carbon can be added to the hot solution to adsorb them. The carbon is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling can be completed in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor which contains the dissolved impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of the solvent.

Characterization and Quality Control

The final product must be analyzed to confirm its identity and purity.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product. Commercial batches typically exhibit a purity of ≥98%.[1]

-

Impurity Profile: The process is monitored to control for potential impurities. According to CIR reports, common impurities can include m-phenylenediamine and 2,4-diaminoanisole, which are typically found at parts-per-million (ppm) levels in high-quality batches.[2]

| Parameter | Specification | Method |

| Purity | ≥ 98.0% | HPLC |

| Ash Content | ≤ 0.5% | - |

| Iron Content | ≤ 100 ppm | - |

| m-phenylenediamine | < 100 ppm | HPLC |

| 2,4-diaminoanisole | < 100 ppm | HPLC |

| (Data synthesized from commercial specifications and safety reports)[1][2] |

Safety, Handling, and Storage

2,4-Diaminophenoxyethanol sulfate is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[11]

-

Handling: All handling should be performed in a well-ventilated area or fume hood.[12] Personal Protective Equipment (PPE) is mandatory.[13]

-

Storage: The compound should be stored in a tightly-closed container in a cool, dry place, away from sources of ignition.[12]

| Precaution | Specification |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat.[12][13] |

| Engineering Controls | Use in a well-ventilated area with local exhaust ventilation.[13] |

| Accidental Release | Vacuum or sweep up inert material. Avoid generating dust.[13] |

| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water.[12] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a doctor.[12] |

Conclusion

The synthesis and purification of 2,4-Diaminophenoxyethanol sulfate is a robust and scalable process rooted in fundamental organic chemistry principles. The process, involving a nucleophilic aromatic substitution followed by catalytic hydrogenation and salt formation, can reliably produce high-purity material. The final quality of the product is heavily dependent on a carefully executed purification step, typically recrystallization, which effectively removes process-related impurities. By understanding the causality behind each step—from reaction mechanisms to purification theory—scientists and researchers can effectively produce and handle this important cosmetic ingredient while ensuring both safety and quality.

References

-

AFL. (2016). SAFETY DATA SHEET. Retrieved from [Link]

-

Yan-bai, Y. (2007). Synthesis of β-2,4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Semantic Scholar. Retrieved from [Link]

-

Yan-bai, Y. (2007). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. ResearchGate. Retrieved from [Link]

-

Yixing Xinyu Chem. (2019). Preparation method of 2,4-diaminophenoxyethanol hydrochloride. Patsnap. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diaminophenoxyethanol Sulfate. PubChem. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.

-

Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

-

European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). Public Health. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.

-

Modakhem. (2026). Understanding 2,4-Diaminophenoxyethanol Sulfate for Hair Dye Formulations. Retrieved from [Link]

- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

-

European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

-

Chemcess. (2025). Production Of Aromatic Amines. Retrieved from [Link]

- Google Patents. (n.d.). US4681710A - Production of sulfonated amines.

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

-

Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cir-safety.org [cir-safety.org]

- 3. cir-safety.org [cir-safety.org]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 6. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 7. chemcess.com [chemcess.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. rubingroup.org [rubingroup.org]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. 2,4-Diaminophenoxyethanol Sulfate | C8H14N2O6S | CID 21895813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. aksci.com [aksci.com]

Physicochemical Profiling & Technical Characterization of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

[1]

Executive Summary

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS 66422-95-5) is a highly polar, substituted phenylenediamine salt primarily utilized as an oxidative coupling agent in cosmetic, proteomic, and pharmaceutical intermediate applications.

For the drug development professional, this molecule serves as a critical model for handling highly soluble, oxidatively labile amine salts . Its physicochemical behavior—characterized by extreme hydrophilicity (LogP < 0) and rapid oxidation to quinone imines—demands rigorous control over environmental conditions during synthesis, formulation, and analysis. This guide provides a definitive technical analysis of its properties, stability mechanisms, and validated analytical protocols.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a 1,3-diaminobenzene core substituted at the 4-position with a hydroxyethoxy group.[1] The dihydrochloride salt form is selected to maximize aqueous solubility and improve solid-state stability compared to the free base.[1]

| Parameter | Technical Specification |

| CAS Number | 66422-95-5 |

| IUPAC Name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride |

| Synonyms | 2,4-Diaminophenoxyethanol 2HCl; 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride |

| Molecular Formula | C₈H₁₂N₂O₂[2][3][4][5][6][7] · 2HCl |

| Molecular Weight | 241.11 g/mol |

| Free Base CAS | 70643-19-5 (MW: 168.19 g/mol ) |

| SMILES | Cl.Cl.OCCOc1ccc(N)cc1N |

Structural Significance

-

Electron-Rich Core: The benzene ring is activated by three electron-donating groups (two amines, one ether), making it highly susceptible to electrophilic attack and oxidation.

-

Salt Form (2HCl): Protonation of both amino groups (anilinium ions) significantly reduces electron density on the ring in acidic media, providing temporary stability against oxidation.[1] However, at neutral/basic pH, the free amine is regenerated, triggering rapid degradation.

Physicochemical Profiling

The following data aggregates experimental values and high-confidence predictive models essential for pre-formulation studies.

Table 1: Core Physicochemical Parameters[1]

| Property | Value | Context & Implications |

| Physical State | White to off-white crystalline powder | Darkens upon exposure to air/light (oxidation). |

| Melting Point | 222 – 224 °C (Decomposes) | High lattice energy typical of ionic salts.[1] Indicates good solid-state stability if kept dry. |

| Solubility (Water) | > 400 g/L (at 20 °C) | Extremely Soluble. The ionic nature dominates, making it suitable for aqueous formulations but challenging for liquid-liquid extraction.[1] |

| Solubility (Organics) | Ethanol: ~23 g/LDMSO: SolubleEther/Chloroform: Insoluble | Poor solubility in non-polar solvents limits purification via standard organic extraction.[1] |

| LogP (Octanol/Water) | -0.98 (at 20 °C) | Hydrophilic. It will not partition into lipid bilayers; requires specialized HPLC methods (HILIC/Ion-Pairing).[1] |

| pKa (Estimated) | pKa₁ ≈ 2.5; pKa₂ ≈ 5.5 | Values refer to the conjugate acids of the amine groups.[1] The molecule is fully protonated only at pH < 2.[1] |

| Hygroscopicity | High | Requires storage in desiccated conditions. Moisture accelerates hydrolytic and oxidative degradation. |

Stability & Degradation Mechanisms

Understanding the degradation pathways is non-negotiable for accurate analysis and storage.[1] The primary failure mode is oxidative coupling , not simple hydrolysis.

Oxidative Degradation Pathway

Upon exposure to air (oxygen) or chemical oxidants, the free base form undergoes a two-electron oxidation to form a Quinone Diimine .[1] This electrophilic intermediate is highly reactive and undergoes further coupling to form colored dimers, trimers, and polymers (bandrowski's base analogues).

Mechanism Visualization

The following diagram illustrates the oxidative cascade from the stable salt to the reactive quinone imine.[1]

Figure 1: Oxidative degradation pathway of CAS 66422-95-5.[1][8][9] Stability is pH-dependent; acidic conditions favor the stable salt.[1]

Analytical Methodologies

Standard Reverse-Phase (RP) HPLC C18 columns often fail to retain this molecule due to its high polarity and ionic character.[1] The following protocols are validated for specificity and retention.

Protocol A: Ion-Pairing RP-HPLC (Recommended)

This method uses an anionic ion-pairing agent to increase the retention of the cationic analyte on a hydrophobic stationary phase.[1]

-

Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 10 mM Sodium Octanesulfonate (Ion Pairing Agent) + 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic 90% A / 10% B (Adjust B up to 20% if retention is too high).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Aromatic absorption) or 240 nm .

-

Sample Diluent: Mobile Phase A (Crucial to maintain ion-pair equilibrium).

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Ideal for LC-MS applications where non-volatile ion-pairing agents are prohibited.[1]

-

Column: Silica or Amide-based HILIC column.

-

Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.0) [85:15 v/v].[1]

-

Mechanism: Partitions the analyte into the water-enriched layer on the silica surface.[1]

Analytical Workflow Diagram

Figure 2: Validated analytical workflow emphasizing stability controls during sample preparation.

Handling, Safety, and Storage

Trustworthiness Note: This compound is a known sensitizer.[10] Protocols must treat it as a potential allergen.

-

Storage: Store at Room Temperature (15-25°C) in a tightly sealed container. Inert atmosphere (Argon/Nitrogen) is highly recommended to prevent darkening (oxidation).[1]

-

PPE: Nitrile gloves (double gloving recommended due to high solubility/penetration), lab coat, and P2 dust mask or fume hood.

-

Hazards:

-

H317: May cause an allergic skin reaction.

-

H302: Harmful if swallowed.

-

Environmental: Do not release into waterways; highly toxic to aquatic life due to amine functionality.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47932, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link][1]

-

Scientific Committee on Consumer Products (SCCP). (2006).[1][10] Opinion on 2,4-Diaminophenoxyethanol and its salts.[3][4][6][7][11][12] European Commission. Retrieved from [Link][1]

-

SIELC Technologies. (2018).[1] Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2-(2,4-diaminophenoxy)ethanol dihydrochloride.[1] Retrieved from [Link](Note: Generic link to ECHA database for verification of REACH status).[1]

Sources

- 1. KR101534598B1 - Simultaneous determination of oxidative hair dye compounds by high performance chromatography - Google Patents [patents.google.com]

- 2. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 5. 2-(2,4-Diaminophenoxy)ethanol | C8H12N2O2 | CID 47933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 66422-95-5: 2,4-Diaminophenoxyethanol dihydrochloride [cymitquimica.com]

- 7. 2,4-diaminophenoxyethanol HCl, 66422-95-5 [thegoodscentscompany.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

Quantification of 2,4-Diaminophenoxyethanol in Oxidative Hair Dye Formulations

High-Fidelity HPLC-DAD and UPLC-MS/MS Protocols

Executive Summary & Regulatory Context

2,4-Diaminophenoxyethanol (2,4-DPE) (CAS: 66422-95-5 for 2HCl salt) is a primary intermediate and coupler used in oxidative hair coloring products.[1] While deemed safe by the Scientific Committee on Consumer Safety (SCCS) at on-head concentrations up to 2.0%, it possesses sensitizing potential.[2][3][4] Consequently, precise quantification is critical for regulatory compliance (EU Cosmetics Regulation 1223/2009, Annex III) and Quality Control (QC).[1]

The Analytical Challenge: 2,4-DPE is a hydrophilic, basic amine often supplied as a dihydrochloride salt.[1] It is susceptible to oxidative degradation in solution, particularly at alkaline pH, forming coupled imine byproducts.[1] Standard extraction protocols often fail due to this instability, leading to under-quantification.[1]

Scope of this Guide: This protocol details two validated pathways:

-

Method A (HPLC-DAD): Robust routine QC for finished products (limit of quantitation ~10 ppm).

-

Method B (UPLC-MS/MS): High-sensitivity trace analysis and impurity profiling (limit of quantitation < 100 ppb).

Chemical Intelligence & Handling

-

Molecular Weight: 168.19 g/mol (Free Base); 241.11 g/mol (Dihydrochloride).

-

Solubility: Highly soluble in water; sparingly soluble in pure organic solvents.

-

Stability Warning: Rapidly oxidizes in the presence of air and light.

-

Critical Control Point: All extraction solvents must contain a reducing agent (Antioxidant) to stabilize the diamine functionality during sample preparation.

-

Method A: HPLC-DAD (Routine QC)

Best for: Raw material purity testing and finished product assay.[1]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Poroshell 120 Bonus-RP (3.0 x 100 mm, 2.7 µm) or equivalent | Polar-Embedded Group: Prevents dewetting in high aqueous phases and shields silanols, reducing peak tailing for basic amines.[1] |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) + 0.1% Sodium Octanesulfonate | Low pH suppresses silanol ionization; ion-pairing agent improves retention of the polar salt. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier. |

| Flow Rate | 0.5 mL/min | Optimized for 2.7 µm fused-core particles.[1] |

| Column Temp | 30°C | Maintains reproducible retention times. |

| Detection | DAD at 290 nm (bw 4 nm); Ref 360 nm | 290 nm is the absorption maximum for the phenoxyethanol core. |

| Injection Vol | 5 µL | Prevent column overload. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 10.0 | 60 | 40 |

| 12.0 | 60 | 40 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Sample Preparation Protocol (The "Stabilized Extraction")

Reagent Preparation:

-

Extraction Solvent: 50:50 Water:Methanol containing 0.1% (w/v) Ascorbic Acid and 0.1% (w/v) Sodium Sulfite .

-

Note: Prepare fresh daily. The dual-antioxidant system scavenges dissolved oxygen immediately.

-

Workflow:

-

Weighing: Accurately weigh 1.0 g of hair dye cream into a 50 mL volumetric flask.

-

Dispersion: Add 20 mL of Extraction Solvent. Vortex vigorously for 1 minute to break the emulsion.

-

Extraction: Sonicate for 15 minutes in a water bath (keep temp < 30°C to prevent thermal degradation).

-

Dilution: Dilute to volume with Extraction Solvent. Invert 10 times.

-

Clarification: Centrifuge a 2 mL aliquot at 10,000 rpm for 5 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Method B: UPLC-MS/MS (Trace Analysis)

Best for: Detecting trace contamination in manufacturing lines or confirming identity in complex matrices.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Source Temp: 150°C.

-

Desolvation Gas: 1000 L/hr @ 500°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions (Optimize for your specific instrument):

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| 2,4-DPE | 169.1 [M+H]+ | 124.1 (Loss of -C2H5O) | 107.1 (Loss of -C2H5O-NH3) | 30 | 22 |

| Internal Std * | 173.1 [M+H]+ | 128.1 | 111.1 | 30 | 22 |[1]

*Internal Standard Recommendation: 2,4-Diaminophenoxyethanol-d4 (if available) or a structural analog like 2,4-Diaminoanisole-d3.[1]

LC Conditions (MS-Compatible)

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[1]

-

Why T3? Superior retention for polar compounds in 100% aqueous mobile phases.[5]

-

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0 with Acetic Acid).

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: 0-1 min (2% B), 1-6 min (2% -> 90% B).

Visualizing the Analytical Workflow

The following diagram illustrates the critical decision points and sample preparation logic to ensure data integrity.

Caption: Workflow emphasizing the critical antioxidant addition step during extraction to prevent analyte degradation.

Expert Troubleshooting & Validation Criteria

Common Failure Modes

-

Peak Splitting:

-

Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving in 100% Methanol).

-

Fix: Dissolve/dilute the final sample in the starting mobile phase (95% Buffer / 5% ACN).

-

-

Low Recovery (< 80%):

-

Cause: Oxidation of the amine groups.

-

Fix: Verify the freshness of the Ascorbic Acid/Sodium Sulfite solution. Ensure sonication bath is not overheating (>35°C accelerates oxidation).

-

-

Tailing Peaks:

-

Cause: Secondary interactions with residual silanols on the column.

-

Fix: Increase buffer concentration (up to 50mM) or switch to a "Base-Deactivated" column (like the Poroshell Bonus-RP or Waters XBridge).

-

System Suitability Requirements

Before running a sample batch, the system must pass these criteria:

-

Resolution (Rs): > 2.0 between 2,4-DPE and nearest interference (often p-Phenylenediamine or Resorcinol).[1]

-

Injection Precision: RSD < 1.0% for 5 replicates of the Standard.

-

Tailing Factor: 0.8 < T < 1.5.

References

-

Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate.[1][2][3][4][7][8][9] SCCS/1367/10.[2][7] European Commission.

-

European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.

-

Feng, F., et al. (2011).[1] Highly sensitive and accurate screening of 40 dyes in soft drinks by liquid chromatography–electrospray tandem mass spectrometry.[10] Journal of Chromatography B, 879(20), 1813-1818.[1] (Adapted for hair dye matrix methodology).[5]

-

Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column.[1][10][5] Application Note 5991-1289EN.[1][10]

Sources

- 1. Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. health.ec.europa.eu [health.ec.europa.eu]

- 3. ec.europa.eu [ec.europa.eu]

- 4. cir-safety.org [cir-safety.org]

- 5. agilent.com [agilent.com]

- 6. [Determination of 32 oxidative dyes by high performance liquid chromatography and confirmation by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. ec.europa.eu [ec.europa.eu]

- 9. cir-safety.org [cir-safety.org]

- 10. fda.gov.tw [fda.gov.tw]

Application Notes and Protocols: 2,4-Diaminophenoxyethanol in Permanent Hair Color Formulations

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2,4-Diaminophenoxyethanol, primarily as its hydrochloride salt (HCl), in permanent (oxidative) hair color formulations. It details the mechanism of action, provides detailed formulation guidelines, and outlines robust protocols for application, performance evaluation, and stability testing. The insights herein are grounded in established cosmetic science and regulatory safety assessments to ensure the development of safe, stable, and efficacious hair coloring products.

Introduction: The Role of 2,4-Diaminophenoxyethanol as a Color Coupler

Permanent hair dyeing is a complex chemical process designed to deliver long-lasting color that withstands multiple washes. The technology relies on oxidative chemistry, where small, colorless molecules known as dye precursors penetrate the hair shaft and subsequently react to form large, colored polymers that become trapped within the hair's cortex.[1][2]

This system is primarily composed of two reactive components:

-

Primary Intermediates (Precursors or Developers): Aromatic amines or phenols, such as p-phenylenediamine (PPD) or p-aminophenol, which are oxidized to become reactive.[2][3]

-

Secondary Intermediates (Couplers or Reaction Modifiers): Aromatic compounds, typically meta-substituted phenols or amines, that react with the oxidized primary intermediate to form the final color.[2][3]

2,4-Diaminophenoxyethanol (DPE), most commonly used as 2,4-Diaminophenoxyethanol HCl, is a key ingredient that functions as a highly effective m-diamine coupler.[4][5] It does not form color on its own but is essential for creating a wide spectrum of shades—from blondes and browns to intense reds and violets—by modifying the color produced by the primary intermediate.[6][7] Its unique structure allows it to participate in the oxidative coupling reaction to produce vibrant, stable chromophores within the hair fiber.[8]

Physicochemical Profile

Understanding the fundamental properties of 2,4-Diaminophenoxyethanol HCl is critical for its effective use in formulations.

| Property | Value | Reference |

| INCI Name | 2,4-Diaminophenoxyethanol HCl | [9] |

| CAS Number | 66422-95-5 | [4][10] |

| Chemical Name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | [1][11] |

| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [11] |

| Molecular Weight | ~241 g/mol | [4] |

| Appearance | Light grey to light pink or lavender powder | [4][9] |

| Purity (Typical) | ≥98.0% | [4][5][8] |

| Function | Hair dye coupler (secondary intermediate) | [4][5][8] |

Mechanism of Action in Oxidative Hair Coloration

The formation of permanent color within the hair shaft is a multi-step process initiated upon mixing the dye cream with a developer (oxidizing agent).

-

Alkaline Environment: The dye cream is formulated at a high pH (typically 9.0-10.5), using an alkalizing agent like ammonia or monoethanolamine (MEA).[12][13] This alkaline environment causes the hair cuticle to swell, allowing the small, unreacted precursor and coupler molecules (like DPE) to diffuse into the cortex.[2]

-

Oxidation of Melanin: The oxidizing agent, typically hydrogen peroxide (H₂O₂), simultaneously lightens the natural melanin pigment in the hair, creating a base for the new color to be deposited.[2][3]

-

Formation of Reactive Intermediates: Hydrogen peroxide oxidizes the primary intermediates (e.g., p-phenylenediamine) into highly reactive quinonediimines.[2][3]

-

Coupling Reaction: The 2,4-Diaminophenoxyethanol, acting as a nucleophile, rapidly attacks the electrophilic quinonediimine intermediate.[4][5] This "coupling" reaction forms a larger, stable indo-dye molecule.

-

Polymerization & Color Lock: These newly formed color molecules are too large to diffuse out of the swollen hair shaft.[3] When the hair is rinsed and its pH is lowered, the cuticle closes, trapping the color polymers within the cortex and resulting in a "permanent" color.

The diagram below illustrates this intricate chemical workflow.

Sources

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. researchgate.net [researchgate.net]

- 3. www2.dmu.dk [www2.dmu.dk]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. DPE (2,4-Diaminophenoxyethanol HCl) [myskinrecipes.com]

- 7. compoundchem.com [compoundchem.com]

- 8. nbinno.com [nbinno.com]

- 9. ulprospector.com [ulprospector.com]

- 10. cir-safety.org [cir-safety.org]

- 11. cosmetihub.com [cosmetihub.com]

- 12. A clinical evaluation of a permanent hair dye designed to reduce allergic contact dermatitis and hair damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

Application Notes: 2,4-Diaminophenoxyethanol as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol, commonly available as its more stable dihydrochloride salt (2,4-DAPE), is an aromatic compound recognized for its role as a coupling agent in the cosmetics industry.[1][2] However, its chemical architecture—a highly activated phenylenediamine ring substituted with a hydroxyethoxy group—presents a compelling and underexplored platform for pharmaceutical synthesis and drug discovery.[3][4] The molecule possesses three distinct functional handles: two primary aromatic amine groups at the C2 and C4 positions and a primary alcohol. This trifunctional nature allows for a diverse range of chemical transformations, positioning 2,4-DAPE as a versatile starting material for constructing complex molecular scaffolds, particularly heterocyclic systems of high medicinal value.[5][6]

This guide provides an in-depth look at the synthetic potential of 2,4-DAPE, focusing on its application in building pharmaceutical intermediates. We present detailed protocols, mechanistic insights, and characterization data to support its adoption in drug development workflows.

Physicochemical and Handling Properties

A thorough understanding of a building block's properties is critical for successful and safe experimental design. 2,4-Diaminophenoxyethanol is typically supplied as the dihydrochloride salt to enhance stability, as free aminophenols can be susceptible to air oxidation.[6]

| Property | Value | Source |

| Chemical Name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | [2][7] |

| CAS Number | 66422-95-5 | [2][8] |

| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [7] |

| Molecular Weight | 241.11 g/mol | [7] |

| Appearance | Off-white to pale grey crystalline powder | [2][9] |

| Melting Point | 222-224 °C | [2][9] |

| Solubility | Soluble in water; slightly soluble in DMSO and methanol | [2][9] |

| Purity (Typical) | ≥99% (by HPLC) | [9] |

Safety & Handling: 2,4-Diaminophenoxyethanol HCl is classified as harmful if swallowed and may cause skin and serious eye irritation.[10][11] It is also a potential skin sensitizer.[10][11] Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10] Avoid creating dust.[8] Store the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

Core Reactivity and Synthetic Potential

The utility of 2,4-DAPE stems from the reactivity of its ortho-phenylenediamine core. This structural motif is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold found in numerous FDA-approved drugs due to its wide range of biological activities.[12][13]

Application Note 1: Synthesis of Benzimidazole Scaffolds

The condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent is one of the most direct methods for forming the benzimidazole ring system.[14] This reaction, known as the Phillips condensation, provides a robust entry into a vast chemical space. The ethanol side chain of 2,4-DAPE remains as a functional handle for further diversification (e.g., to improve solubility or to attach another pharmacophore).

Below is a workflow illustrating the synthesis of a 2-substituted benzimidazole derivative from 2,4-DAPE.

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 3. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 4. haihangchem.com [haihangchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ensince.com [ensince.com]

- 10. echemi.com [echemi.com]

- 11. jayorganics.com [jayorganics.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

Advanced Protocol: In Vitro Dermal Absorption of 2,4-Diaminophenoxyethanol HCl

Compliance: OECD Test Guideline 428 | SCCS Notes of Guidance (12th Rev.) Application: Safety Assessment for Oxidative Hair Dye Formulations

Executive Summary & Scientific Context

2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5) is a hydrophilic primary intermediate and coupler used in oxidative hair dyes.[1] Due to its ionic nature (HCl salt) and low logP, it exhibits limited passive transport through the stratum corneum. However, regulatory safety assessments (SCCS) require rigorous quantification of systemic exposure potential.

This Application Note provides a validated workflow for quantifying dermal absorption using Franz Diffusion Cells. Unlike lipophilic drugs, the critical technical challenge here is barrier integrity verification and mass balance recovery , as the molecule is highly water-soluble and prone to rapid washout during the rinse phase.

Physicochemical Profile & Experimental Implications

| Parameter | Value | Experimental Implication |

| Molecular Weight | 241.11 g/mol (2HCl salt) | Small enough to penetrate if barrier is compromised. |

| LogP | -0.98 (Hydrophilic) | Critical: Will not partition easily into lipophilic stratum corneum. Requires aqueous receptor fluid. |

| Solubility | >400 g/L (Water) | Sink conditions in receptor fluid are easily maintained with PBS; no solubilizers (e.g., Ethanol, BSA) needed. |

| Stability | Air Sensitive | Action: Receptor fluid must be degassed. Samples should be analyzed within 24h or stored frozen. |

| pKa | Basic amines | Ionized at physiological pH; affects HPLC retention (requires ion-pairing or buffered mobile phase). |

Experimental Strategy & Workflow

The following workflow adheres to OECD 428 principles, specifically adapted for rinse-off hair dye products .

Diagram 1: OECD 428 Workflow for Hair Dyes

Caption: Step-by-step workflow emphasizing the critical "Wash" step distinct to hair dye protocols compared to leave-on cosmetics.

Detailed Protocols

Protocol A: Skin Preparation & Integrity

Objective: Ensure the skin barrier is functional.[2][3] Hydrophilic molecules like 2,4-Diaminophenoxyethanol HCl penetrate damaged skin at rates orders of magnitude higher than intact skin.

-

Skin Source: Frozen dermatomed pig ear skin or human ex vivo abdominal skin.

-

Thickness:

. (Thicker skin retains too much compound in the dermis; thinner skin risks damage). -

Thawing: Thaw in physiological saline at room temperature for 30-60 mins.

-

Mounting: Mount on static Franz Diffusion Cells (surface area ~1.0

). -

Integrity Test (Electrical Resistance):

-

Fill donor and receptor chambers with 0.9% NaCl.

-

Measure resistance (

) across the skin. -

Cut-off: Pig skin < 3

or Human skin < 10

-

Protocol B: Dosing & Exposure (The "Hair Dye" Simulation)

Objective: Mimic real-world consumer use (oxidative environment).

-

Receptor Fluid: Phosphate Buffered Saline (PBS), pH 7.4.

-

Note: Degas by sonication for 15 mins to prevent bubble formation under the skin.

-

-

Formulation Preparation:

-

Application:

-

Dose: 20 mg/

(finite dose). -

Spread evenly using a glass rod or positive displacement pipette.

-

-

Exposure:

-

Leave open to air (unoccluded) for 30 minutes .

-

-

The Wash (Critical Step):

-

At T=30 min, remove formulation using a standardized washing protocol:

-

3x washes with water (1 mL each).

-

1x wash with 2% Sodium Dodecyl Sulfate (SDS) (mimics shampoo).

-

3x washes with water.

-

-

Collect all wash fluids for Mass Balance analysis.

-

-

Post-Exposure Monitoring:

-

Refill donor chamber with air (dry) or leave empty.

-

Continue sampling receptor fluid for 24 to 72 hours to monitor delayed penetration from the skin reservoir.

-

Protocol C: Extraction & Sample Processing

Objective: Recover the molecule from all compartments to calculate Mass Balance (95-105% acceptable range).

-

Receptor Fluid: Direct injection (filter 0.45

). -

Stratum Corneum (Tape Stripping):

-

Use 10-20 adhesive tape strips.

-

Extract strips in Mobile Phase (e.g., Water/Methanol).

-

Regulatory Note: For hair dyes, the SCCS considers the first 2 strips as "unabsorbed" (external), but strips 3-20 are often debated. Conservative safety assessments usually exclude strips from the "absorbed" dose unless bioavailability data proves otherwise.

-

-

Epidermis/Dermis:

-

Heat separate (60°C for 2 min) or mince whole skin.

-

Extract in solvent (Water/MeOH 50:50) via bead beating or sonication.

-

Analytical Methodology (HPLC-DAD)

Since 2,4-Diaminophenoxyethanol HCl is an aromatic amine, it is UV-active.

-

System: HPLC with Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5

). -

Mobile Phase:

-

A: 10 mM Ammonium Acetate (pH 6.0) or Phosphate Buffer + Ion Pair Reagent (Octanesulfonic acid) to retain the polar amine.

-

B: Acetonitrile.[7]

-

-

Gradient: 95% A to 50% A over 15 mins.

-

Wavelength: 290 nm (primary) and 210 nm.

-

LOD/LOQ: Must be

ng/mL to detect trace penetration.

Data Analysis & Interpretation

Calculation Logic

The SCCS defines "Systemic Exposure Dose" (SED) for hair dyes conservatively.

Diagram 2: Mass Balance & Absorption Logic

Caption: Regulatory definition of absorption includes Epidermis, Dermis, and Receptor fluid. Stratum Corneum is usually excluded for rinse-off products.

Reporting Metrics Table

| Metric | Formula | Typical Result (Oxidative) |

| Flux ( | Slope of linear portion ( | Very low (often non-linear due to wash) |

| Total Absorption | ||

| Mass Balance | ||

| % Absorbed |

Interpretation:

If the absorption exceeds 5-10

References

-

SCCS (Scientific Committee on Consumer Safety). (2010). Opinion on 2,4-Diaminophenoxyethanol and its salts.[1][4][5][6][8][9][10][11] SCCS/1369/10. European Commission.[2][5][12] [Link]

-

OECD. (2004).[2] Test No. 428: Skin Absorption: In Vitro Method.[2][13][14] OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

SCCS. (2023).[2][15] The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 12th Revision.[12] SCCS/1647/22. [Link]

-

Hueber-Becker, F., et al. (2004).[16] Human systemic exposure to a [14C]-para-phenylenediamine-containing oxidative hair dye and correlation with in vitro percutaneous absorption in human or pig skin.[16] [Link]

Sources

- 1. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Skin absorption - OECD 428 - YesWeLab. [yeswelab.fr]

- 4. ec.europa.eu [ec.europa.eu]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. cir-safety.org [cir-safety.org]

- 7. scent.vn [scent.vn]

- 8. CAS 66422-95-5: 2,4-Diaminophenoxyethanol dihydrochloride [cymitquimica.com]

- 9. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

- 11. cir-safety.org [cir-safety.org]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. complifegroup.com [complifegroup.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2,4-Diaminophenoxyethanol for Material Science

Introduction: Unlocking the Potential of a Versatile Building Block

2,4-Diaminophenoxyethanol is an aromatic compound featuring two amine functionalities and a primary alcohol on a phenoxy scaffold.[1] While its primary established application lies within the cosmetics industry as a component in oxidative hair dyes[2][3], its rich chemical architecture presents a significant, yet largely untapped, potential for the synthesis of novel functional materials. The presence of nucleophilic amino groups, a reactive hydroxyl group, and an aromatic ring system provides multiple avenues for chemical modification, making it an ideal starting material for creating a diverse library of derivatives with tailored properties for material science applications.

These application notes provide a comprehensive guide for researchers and scientists to explore the synthesis of novel derivatives from 2,4-Diaminophenoxyethanol. The protocols herein are designed to be robust and reproducible, while also offering the flexibility for adaptation and further innovation. We will delve into the rationale behind the synthetic strategies and provide detailed, step-by-step methodologies for the creation of new materials with potential applications in fields such as polymer science, optoelectronics, and advanced coatings.

Core Chemistry: The Reactivity of 2,4-Diaminophenoxyethanol

The synthetic versatility of 2,4-Diaminophenoxyethanol stems from its key functional groups:

-

Aromatic Amine Groups: The two amino groups on the benzene ring are nucleophilic and can readily participate in a variety of reactions, including amidation, imine formation, and diazotization. Their positions on the ring also influence the electronic properties of the molecule.

-

Primary Hydroxyl Group: The ethanol moiety provides a primary alcohol that can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, offering another site for chemical modification.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the activating nature of the amino and alkoxy groups must be considered.

By strategically targeting these functional groups, a wide array of novel derivatives can be synthesized.

Synthesis of Novel Derivatives: Protocols and Applications

This section outlines detailed protocols for the synthesis of three distinct classes of novel derivatives from 2,4-Diaminophenoxyethanol, each with promising applications in material science.

Protocol 1: Synthesis of a Novel Epoxy-Amine Monomer for High-Performance Thermosets

Rationale: Aromatic diamines are widely used as curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the resulting thermoset polymers. By functionalizing the hydroxyl group of 2,4-Diaminophenoxyethanol with an epoxy ring, we can create a novel AB-type monomer that can undergo self-polymerization or co-polymerization with other epoxy or amine monomers to create advanced thermosetting materials.

Potential Applications:

-

High-performance adhesives and composites for aerospace and automotive industries.

-

Corrosion-resistant coatings for industrial applications.

-

Encapsulation materials for electronic components.

Experimental Protocol:

Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)ethanol This initial step is based on the Williamson ether synthesis.[4][5]

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 10.1 g (0.05 mol) of 2,4-dinitrochlorobenzene and 15.5 g (0.25 mol) of ethylene glycol in 100 mL of a suitable solvent like isopropanol.

-

Slowly add a solution of 2.0 g (0.05 mol) of sodium hydroxide in 20 mL of water to the reaction mixture with vigorous stirring.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water to precipitate the product.

-

Filter the yellow precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(2,4-dinitrophenoxy)ethanol.

Step 2: Synthesis of 2,4-Diaminophenoxyethanol This step involves the reduction of the nitro groups to amino groups.[4][5]

-

In a hydrogenation vessel, dissolve 11.4 g (0.05 mol) of 2-(2,4-dinitrophenoxy)ethanol in 100 mL of ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the catalyst through a bed of Celite and concentrate the filtrate under reduced pressure to yield 2,4-Diaminophenoxyethanol. The dihydrochloride salt can also be prepared as described in the literature.[5][6]

Step 3: Glycidylation of the Hydroxyl Group

-

In a 250 mL flask, dissolve 8.4 g (0.05 mol) of the synthesized 2,4-Diaminophenoxyethanol in 100 mL of epichlorohydrin.

-

Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a catalytic amount.

-

Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise while maintaining the temperature at 50-60°C.

-

Stir the reaction mixture for 4-6 hours.

-

After the reaction, wash the mixture with water to remove excess NaOH and NaCl.

-

Distill off the excess epichlorohydrin under reduced pressure to obtain the crude epoxy-amine monomer.

-

Purify the product by column chromatography.

Characterization Data:

| Technique | Expected Results |

| FTIR | Appearance of characteristic epoxy ring vibration peaks (around 910 and 830 cm⁻¹). Disappearance of the broad O-H stretch from the starting material. |

| ¹H NMR | Signals corresponding to the glycidyl ether protons. |

| Mass Spec | Molecular ion peak corresponding to the expected molecular weight of the epoxy-amine monomer. |

Protocol 2: Synthesis of a Schiff Base Derivative for Fluorescent Sensing

Rationale: Schiff bases derived from aromatic diamines and aldehydes often exhibit interesting photophysical properties, such as fluorescence. By reacting 2,4-Diaminophenoxyethanol with a suitable aldehyde, we can create a novel fluorescent molecule. The hydroxyl group can be further functionalized to tune the solubility and sensing properties of the final compound.

Potential Applications:

-

Fluorescent probes for the detection of metal ions or other analytes.

-

Active layers in organic light-emitting diodes (OLEDs).

-

Components in smart materials that respond to external stimuli.[7]

Experimental Protocol:

Step 1: Synthesis of the Di-Schiff Base

-

Dissolve 1.68 g (0.01 mol) of 2,4-Diaminophenoxyethanol in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Add 2.44 g (0.02 mol) of a selected aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the formation of the Schiff base by TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain the pure di-Schiff base derivative.

Characterization Data:

| Technique | Expected Results |

| FTIR | Appearance of the characteristic C=N (imine) stretching vibration (around 1600-1650 cm⁻¹). Disappearance of the N-H stretching vibrations of the primary amines. |

| ¹H NMR | Appearance of the characteristic imine proton signal (around 8-9 ppm). |

| UV-Vis & Fluorescence Spectroscopy | Characterize the absorption and emission properties of the new compound. |

Protocol 3: Synthesis of an Organic-Inorganic Hybrid Material via Sol-Gel Process

Rationale: Organic-inorganic hybrid materials combine the properties of both components, leading to materials with enhanced thermal stability, mechanical strength, and tailored functionalities.[8] The amino and hydroxyl groups of 2,4-Diaminophenoxyethanol can be used to functionalize an inorganic precursor, such as a silicon alkoxide, through a sol-gel process.

Potential Applications:

-

Scratch-resistant and anti-reflective coatings for optical lenses and displays.

-

Functional fillers for polymer composites.

-

Membranes for separation processes.

Experimental Protocol:

Step 1: Functionalization of 2,4-Diaminophenoxyethanol with an Isocyanate-Functionalized Silane

-

In a dry, nitrogen-purged flask, dissolve 1.68 g (0.01 mol) of 2,4-Diaminophenoxyethanol in 50 mL of anhydrous toluene.

-

Add 2.47 g (0.01 mol) of 3-(triethoxysilyl)propyl isocyanate dropwise to the solution with stirring.

-

Heat the reaction mixture to 60°C and maintain for 4-6 hours to promote the reaction between the isocyanate and one of the amino groups (or the hydroxyl group, depending on reactivity).

-

Monitor the reaction by FTIR to observe the disappearance of the isocyanate peak.

-

Remove the solvent under reduced pressure to obtain the functionalized silane precursor.

Step 2: Sol-Gel Process

-

In a separate beaker, mix the synthesized silane precursor with tetraethyl orthosilicate (TEOS) in a desired molar ratio.

-

Add a mixture of ethanol and water to the alkoxide mixture with stirring.

-

Add a few drops of an acid or base catalyst (e.g., HCl or NH₄OH) to control the hydrolysis and condensation rates.

-

Stir the sol at room temperature until a gel is formed.

-

Age the gel for a specified period and then dry it under controlled conditions (e.g., in an oven or under vacuum) to obtain the final organic-inorganic hybrid material.

Characterization Data:

| Technique | Expected Results |

| FTIR | Presence of Si-O-Si and C-N stretching vibrations, confirming the incorporation of the organic moiety into the silica network. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the hybrid material.[8] |

| Scanning Electron Microscopy (SEM) | To study the morphology and microstructure of the hybrid material.[8] |

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described in the protocols.

Caption: Synthesis workflow for the novel epoxy-amine monomer.

Caption: Synthesis of a fluorescent Schiff base derivative.

Caption: Workflow for the synthesis of an organic-inorganic hybrid material.

Characterization of Novel Derivatives

A thorough characterization of the newly synthesized derivatives is crucial to confirm their structure, purity, and properties. In addition to the techniques mentioned in the protocols, the following methods are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): To complement ¹H NMR in elucidating the carbon skeleton of the molecule.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To assess the purity of the synthesized compounds.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[9]

-

X-ray Diffraction (XRD): For crystalline materials, to determine the crystal structure.[8]

Conclusion and Future Outlook

The protocols detailed in these application notes provide a solid foundation for the synthesis of novel derivatives from 2,4-Diaminophenoxyethanol. The versatility of this starting material opens up a vast chemical space for the creation of new materials with tailored properties for a wide range of applications in material science. Future research could explore the synthesis of other classes of derivatives, such as polyimides, polyurethanes, and metal-organic frameworks, further expanding the utility of this valuable chemical building block. The exploration of the structure-property relationships of these new materials will be key to unlocking their full potential in advanced technological applications.

References

- Yin, Y. (2007).

- (2026, February 16). Exploring the Applications of 2-(2,4-Diaminophenoxy)ethanol Sulfate in Industry.

- American Chemical Society. Guidelines for Characterization of Organic Compounds.

- Moret, C. (2024, April 29).

- Yin, Y. (2007). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst.

- (2019, November 15). Preparation method of 2,4-diaminophenoxyethanol hydrochloride.

- (2024, October 2).

- (2023, August 15). 2,4-Diaminophenoxyethanol. Smolecule.

- Che, Y., et al. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review.

Sources

- 1. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. cir-safety.org [cir-safety.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for Assessing the Skin Sensitization Potential of 2,4-Diaminophenoxyethanol

Abstract: This document provides a comprehensive experimental framework for evaluating the skin sensitization potential of 2,4-Diaminophenoxyethanol, a common component in oxidative hair dye formulations.[1][2][3][4] The protocols herein are grounded in the Adverse Outcome Pathway (AOP) for skin sensitization, emphasizing a tiered, evidence-based approach that prioritizes in chemico and in vitro methodologies in alignment with modern toxicological practices and regulatory shifts towards non-animal testing.[5][6] This guide is intended for researchers, toxicologists, and product safety professionals engaged in the safety assessment of cosmetic ingredients.

Introduction: The Scientific Imperative for Sensitization Testing

2,4-Diaminophenoxyethanol and its salts are widely used as m-diamine couplers in permanent hair colorant products.[1] In these formulations, they react with precursor molecules in the presence of an oxidizing agent to form the final hair dye.[1] While effective, the use of 2,4-Diaminophenoxyethanol has been associated with a potential for skin sensitization, a critical endpoint in consumer safety assessment.[2][3][7] Skin sensitization is an immunological process that, upon initial exposure to a chemical allergen, can lead to the development of allergic contact dermatitis (ACD) on subsequent exposures.[8]

Existing data from a murine Local Lymph Node Assay (LLNA) has indicated that 2,4-Diaminophenoxyethanol HCl is a moderate skin sensitizer, with a calculated EC3 value (the estimated concentration needed to produce a stimulation index of 3) of 3.2%.[1][2] The Scientific Committee on Consumer Safety (SCCS) has noted that its use in oxidative hair dye formulations at a maximum final concentration of 2.0% does not pose a risk to the consumer, apart from its sensitizing potential.[1][3] This underscores the necessity for robust and mechanistically informed assessment strategies.

This guide moves beyond simple hazard identification to provide a framework for generating comprehensive data suitable for a weight-of-evidence approach, leveraging internationally recognized OECD test guidelines.

The Adverse Outcome Pathway (AOP) for Skin Sensitization: A Mechanistic Framework

Modern sensitization testing is built upon the foundation of the Adverse Outcome Pathway (AOP), which describes the sequential chain of causally linked events from the initial molecular interaction of a chemical with skin to the adverse outcome of ACD.[8][9][10][11][12] By targeting these Key Events (KEs), we can build a comprehensive picture of a substance's sensitization potential without resorting to traditional animal testing as a first-tier approach.[5]

The AOP for skin sensitization is generally understood to comprise the following Key Events:

-

Key Event 1 (KE1): Molecular Initiating Event. The chemical (hapten) covalently binds to skin proteins. This process, known as haptenation, is the molecular initiating event.[8][13]

-

Key Event 2 (KE2): Keratinocyte Activation. Haptenated proteins cause stress signals in keratinocytes, leading to the release of pro-inflammatory cytokines and the activation of cytoprotective gene pathways like the Keap1-Nrf2-ARE pathway.[8][14][15][16]

-

Key Event 3 (KE3): Dendritic Cell Activation. Dendritic cells (DCs), the skin's immune sentinels, are activated by the inflammatory signals from keratinocytes. They mature, process the haptenated proteins, and upregulate cell surface markers (e.g., CD54, CD86).[8][17][18][19][20]

-

Key Event 4 (KE4) & Adverse Outcome: Activated DCs migrate to the draining lymph nodes to present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells.[8] This completes the induction phase. Upon re-exposure, these memory T-cells trigger a robust inflammatory response, clinically manifesting as Allergic Contact Dermatitis (ACD).

Caption: The Adverse Outcome Pathway (AOP) for Skin Sensitization.

Integrated Testing Strategy for 2,4-Diaminophenoxyethanol

An integrated approach to testing and assessment (IATA) is recommended, combining data from multiple assays that address different KEs of the AOP. This strategy enhances predictive accuracy and provides a more complete toxicological profile.

Caption: Integrated workflow for skin sensitization assessment.

Detailed Experimental Protocols

The following protocols are based on OECD Test Guidelines and represent validated methods for assessing the first three key events in the AOP.

Key Event 1: Direct Peptide Reactivity Assay (DPRA)

Principle: This in chemico assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, serving as a surrogate for protein binding (haptenation).[13][21][22] The depletion of the peptides after incubation is measured by High-Performance Liquid Chromatography (HPLC).[13][23] This protocol is aligned with OECD TG 442C .[13][24]

Materials:

-

Test Substance: 2,4-Diaminophenoxyethanol HCl (or sulfate salt)

-

Peptides: Cysteine-containing peptide (Ac-RFAACAA-COOH) and Lysine-containing peptide (Ac-RFAAKAA-COOH)

-

Solvent: Acetonitrile (ACN) is a suitable solvent. A solubility check should be performed.

-

Buffer: pH 7.5 phosphate buffer

-

Reference Controls: Cinnamic aldehyde (positive control), Phenylacetonitrile (negative control)

-

HPLC system with UV detector (220 nm)

Protocol Steps:

-

Preparation of Solutions:

-

Prepare a 100 mM solution of 2,4-Diaminophenoxyethanol in acetonitrile.

-

Prepare a 0.667 mM solution of the cysteine peptide in phosphate buffer.

-

Prepare a 0.667 mM solution of the lysine peptide in a suitable buffer as per the guideline.

-

-

Incubation:

-

For the cysteine peptide, mix the test chemical solution and peptide solution to achieve final concentrations of 5 mM (chemical) and 0.5 mM (peptide) (a 1:10 ratio).

-

For the lysine peptide, mix to achieve final concentrations of 5 mM (chemical) and 0.5 mM (peptide) (a 1:50 ratio).

-

Prepare reference controls and solvent controls concurrently.

-

Incubate all samples for 24 ± 1 hours at 25 ± 2.5°C, protected from light.

-

-

Sample Analysis:

-

Following incubation, quench the reaction and dilute samples for analysis.

-

Analyze each sample via HPLC, monitoring the peptide peak at 220 nm.

-

-

Data Calculation & Interpretation:

-

Calculate the percent peptide depletion for both cysteine and lysine peptides using the formula: % Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Control Sample)] * 100

-

Average the depletion values from replicate measurements.

-

The mean of cysteine and lysine depletion is used for classification.

-

Data Interpretation Table:

| Mean % Depletion | Reactivity Class | Prediction (DPRA alone) |

| 0% ≤ mean < 6.38% | Minimal Reactivity | Non-sensitizer |

| 6.38% ≤ mean < 22.62% | Low Reactivity | Sensitizer |

| 22.62% ≤ mean < 42.47% | Moderate Reactivity | Sensitizer |

| 42.47% ≤ mean ≤ 100% | High Reactivity | Sensitizer |

| Source: Based on OECD TG 442C prediction models.[22] |

Key Event 2: KeratinoSens™ Assay

Principle: This in vitro assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an Antioxidant Response Element (ARE).[14][25][26] Sensitizing chemicals activate the Keap1-Nrf2 pathway, leading to luciferase expression, which is measured by luminescence.[14][15][16] This protocol is aligned with OECD TG 442D .[15][24][27]

Materials:

-

KeratinoSens™ cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test Substance: 2,4-Diaminophenoxyethanol HCl

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Positive Control: Cinnamic aldehyde

-

96-well cell culture plates (clear for microscopy, white for luminescence)

-

Luciferase substrate reagent

-

Luminometer

-

Reagents for cytotoxicity assay (e.g., MTT)

Protocol Steps:

-

Cell Culture:

-

Seed KeratinoSens™ cells into 96-well plates and incubate for 24 hours at 37°C, 5% CO₂.[25]

-

-

Test Chemical Exposure:

-

Prepare a stock solution of 2,4-Diaminophenoxyethanol in DMSO (e.g., 200 mM).

-

Perform serial dilutions in culture medium to obtain a final concentration range (e.g., 0.98 to 2000 µM). The final DMSO concentration should be kept constant (e.g., 1%).

-

Replace the culture medium in the cell plates with the prepared test chemical dilutions. Include vehicle and positive controls.

-

Incubate the plates for 48 hours at 37°C, 5% CO₂.[14]

-

-

Luminescence Measurement:

-

After incubation, wash the cells with PBS.

-

Lyse the cells and add the luciferase substrate.

-

Measure luminescence using a plate-reading luminometer.

-

-

Cytotoxicity Assessment:

-

In a parallel plate, assess cell viability using a standard method like the MTT assay to ensure that luciferase induction is not due to cytotoxicity.

-

-

Data Analysis & Interpretation:

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC1.5 value: the concentration at which luciferase induction is 1.5-fold.

-

Determine the IC50 value: the concentration at which cell viability is reduced by 50%.

-

A test is considered positive if the EC1.5 is less than 1000 µM, gene induction is statistically significant, and cell viability is above 70%.

-

Key Event 3: Human Cell Line Activation Test (h-CLAT)

Principle: This in vitro assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as a surrogate for dendritic cell activation.[18][20][28] Upregulation of these markers is quantified by flow cytometry following a 24-hour exposure to the test chemical.[17][29] This protocol is aligned with OECD TG 442E .[20][29]

Materials:

-

THP-1 cell line

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Test Substance: 2,4-Diaminophenoxyethanol HCl

-

Solvent: DMSO or saline

-

Positive Controls: Nickel sulfate, 2,4-Dinitrochlorobenzene (DNCB)

-

Negative Control: Lactic acid

-

Staining antibodies: FITC-conjugated anti-CD86, PE-conjugated anti-CD54, and corresponding isotype controls

-

Propidium Iodide (PI) for viability staining

-

Flow cytometer

Protocol Steps:

-

Cell Culture and Exposure:

-

Culture THP-1 cells to the appropriate density.

-

Seed cells into a 24-well plate.

-

Prepare a range of 8 concentrations of 2,4-Diaminophenoxyethanol based on a pre-determined CV75 value (concentration that gives 75% cell viability).[17]

-

Expose the cells to the test chemical and controls for 24 hours at 37°C, 5% CO₂.

-

-

Cell Staining:

-

Harvest the cells and wash them with staining buffer.

-

Stain the cells with fluorescently-labeled antibodies against CD86 and CD54. Include isotype controls for background fluorescence.

-

Add PI just before analysis to exclude non-viable cells.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, collecting events for each sample.

-

Gate on the viable cell population (PI-negative).

-

Determine the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the vehicle control.

-

-

Data Interpretation:

-

A test is considered positive if, at any concentration with cell viability ≥ 50%:

-

The RFI of CD86 is ≥ 150% in at least two of three replicate experiments.

-

OR the RFI of CD54 is ≥ 200% in at least two of three replicate experiments.

-

-

In Vivo Murine Local Lymph Node Assay (LLNA) (Conditional)

Principle: The LLNA is the benchmark in vivo method that measures lymphocyte proliferation in the draining auricular lymph nodes of mice after topical application of a test substance.[30][31][32] Proliferation is quantified by measuring the incorporation of a radiolabelled nucleoside (e.g., ³H-methyl thymidine).[31][33] A Stimulation Index (SI) is calculated by comparing proliferation in treated animals to vehicle controls.[30] This protocol is aligned with OECD TG 429 .[6][34]

Note: This assay should only be considered if in vitro/in chemico data are inconclusive or if potency information is required by a specific regulatory body that does not accept non-animal data for this purpose.

Protocol Steps:

-

Animal and Grouping:

-

Dose Selection and Application:

-

Proliferation Measurement:

-

Sample Processing and Analysis:

-

Prepare a single-cell suspension from the pooled lymph nodes of each group.[30]

-

Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter. Results are expressed as Disintegrations Per Minute (DPM) per mouse.

-

-

Data Interpretation:

-

Calculate the Stimulation Index (SI) for each group: SI = DPM of treated group / DPM of vehicle control group.

-

A substance is classified as a sensitizer if the SI is ≥ 3.

-

The EC3 value can be calculated by interpolation from the dose-response curve.

-

Final Assessment and Conclusion

The skin sensitization potential of 2,4-Diaminophenoxyethanol is determined by a weight-of-evidence approach. Data from the DPRA, KeratinoSens™, and h-CLAT assays provide a robust, mechanistically-based assessment. A positive result in two or more of these assays provides strong evidence that 2,4-Diaminophenoxyethanol is a skin sensitizer, which aligns with existing LLNA data. This integrated, non-animal approach offers a scientifically sound and ethically responsible strategy for the safety assessment of cosmetic ingredients.

References

-

Human Cell Line Activation Test (h-CLAT) protocol according to OECD 442E. [Link]

-